2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Overview
Description
2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a difluorobenzoyl group and a dioxolane ring attached to the thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-difluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Dioxolane Ring: The dioxolane ring can be formed by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the difluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The difluorobenzoyl group can enhance binding affinity to certain molecular targets, while the dioxolane ring can influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Difluorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its reactivity and applications.
5-(1,3-Dioxolan-2-YL)thiophene: Lacks the difluorobenzoyl group, which may influence its binding properties and chemical behavior.
Uniqueness
2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of the difluorobenzoyl group and the dioxolane ring, which imparts distinct chemical and physical properties. This combination can enhance its utility in various research and industrial applications, making it a valuable compound for further study and development.
Biological Activity
2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic compound characterized by its unique structure, which includes a thiophene ring and a dioxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
- IUPAC Name : (3,5-difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
- CAS Number : 898778-84-2
- Molecular Formula : C14H10F2O3S
- Molecular Weight : 300.29 g/mol
Biological Activity Overview
Research indicates that compounds containing thiophene and dioxolane structures exhibit a range of biological activities. Specifically, this compound has shown promise in anticancer applications.
Anticancer Activity
A study published in PubMed examined various compounds with similar structural features for their cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that several derivatives exhibited significant antitumor activity, with IC50 values that surpassed those of standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1 | HepG2 | 2.38 | |
2 | HCT116 | 1.54 | |
3 | MCF-7 | 4.52 | |
Doxorubicin | HepG2 | 7.46 | |
Doxorubicin | HCT116 | 8.29 | |
Doxorubicin | MCF-7 | 4.56 |
The mechanisms of action were explored through various assays including cell cycle analysis and apoptosis assessment, indicating that these compounds could induce apoptosis in cancer cells via mitochondrial pathways.
Structure-Activity Relationship (SAR)
The presence of the dioxolane ring is critical for enhancing the biological activity of thiophene derivatives. The fluorine substituents on the benzoyl group also play a significant role in modulating the lipophilicity and electronic properties of the compound, which may enhance its interaction with biological targets.
Case Studies
- Inhibition of EGFR : A related study focused on compounds with similar structures demonstrated that they could inhibit the epidermal growth factor receptor (EGFR), a key target in many cancers. This inhibition was linked to reduced cell proliferation and increased apoptosis in treated cells .
- Anti-Angiogenic Properties : Additional research highlighted the anti-angiogenic properties of thiophene derivatives, suggesting that they could prevent tumor growth by inhibiting blood vessel formation .
Properties
IUPAC Name |
(3,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c15-9-5-8(6-10(16)7-9)13(17)11-1-2-12(20-11)14-18-3-4-19-14/h1-2,5-7,14H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMZFPLDFYSLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641966 | |
Record name | (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-84-2 | |
Record name | (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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